molecular formula C5H5BrClN3OS B1380920 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine CAS No. 1337962-39-6

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine

Cat. No.: B1380920
CAS No.: 1337962-39-6
M. Wt: 270.54 g/mol
InChI Key: OKCBVYPRVWJFRT-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine: is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine typically involves multiple steps, including halogenation and sulfinylation reactions. The starting materials are usually pyrimidine derivatives, which undergo bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the ring. The methanesulfinyl group is then introduced through a sulfinylation reaction using appropriate reagents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce sulfone or sulfide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the methanesulfinyl group, contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

    5-Bromo-6-chloropyrimidine: Lacks the methanesulfinyl group, making it less versatile in certain chemical reactions.

    6-Chloro-2-methanesulfinylpyrimidin-4-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-2-methanesulfinylpyrimidin-4-amine: Lacks the chlorine atom, which can influence its chemical behavior.

Uniqueness: 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is unique due to the presence of both bromine and chlorine atoms, along with the methanesulfinyl group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

5-bromo-6-chloro-2-methylsulfinylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3OS/c1-12(11)5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCBVYPRVWJFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC(=C(C(=N1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirring solution of 5-bromo-6-chloro-2-(methylthio)pyrimidine-4-amine (intermediate 1) (52.2 mmol) in 450 ml of DCM, a solution of 12.9 g (57.4 mmol) of m-chloroperbenzoic acid (77%) (Sigma-Aldrich) in 100 ml of DCM was slowly added. The reaction mixture was stirred at room temperature for 1 hour. The formed white precipitate was filtered, washed several times with DCM and dried. 13.96 g of 5-bromo-6-chloro-2-(methylsulfinyl)pyrimidine-4-amine were obtained (98.9%).
Quantity
52.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

11.2 g (62.6 mmol) de N-bromosuccinimide were slowly added to a cooled suspension of 10 g (52.2 mmol) 6-chloro-2-(methylsulfinyl)pyrimidine-4-amine in 130 ml of DMF. After 50 minutes stirring at room temperature the precipitate was filtered washed with cool DMF, several times with cool water and dried in vacuum. There was obtained 11.4 g (81%) of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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